molecular formula C19H17ClN4O B11387435 5-Amino-1-(5-chloro-2-methylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one

5-Amino-1-(5-chloro-2-methylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11387435
M. Wt: 352.8 g/mol
InChI Key: FGQUPKUBZAMOHD-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with a diverse range of applications. Its systematic name is quite a mouthful, so let’s break it down:

    5-Amino: Indicates the presence of an amino group (NH₂) at position 5.

    1-(5-chloro-2-methylphenyl): Refers to a phenyl ring with a chlorine atom at position 5 and a methyl group at position 2.

    4-(1-methyl-1H-1,3-benzodiazol-2-YL): Describes a benzodiazole ring fused to the pyrrole core, with a methyl group attached.

    2,3-dihydro-1H-pyrrol-3-one: The central pyrrole ring with a ketone group (C=O) at position 3.

This compound’s intricate structure suggests potential biological activity and interesting chemical properties.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves cyclization reactions. For example:

    Heterocyclization: A reaction between an amine and a ketone or aldehyde can form the pyrrole ring.

    Benzodiazole Formation: The benzodiazole moiety can be synthesized separately and then fused to the pyrrole ring.

    Chlorination and Methylation: Introducing chlorine and methyl groups to the phenyl ring completes the structure.

Industrial Production:: Industrial-scale production typically involves efficient and scalable methods. These might include multistep syntheses, catalytic processes, and optimization for yield and purity.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The ketone group is susceptible to oxidation.

    Reduction: Reduction of the ketone or benzodiazole ring can yield different derivatives.

    Substitution: The chlorine atom can undergo substitution reactions.

    Cyclization: Intramolecular cyclizations can lead to diverse products.

Common Reagents::

    Hydrogen peroxide (H₂O₂): for oxidation.

    Hydrazine (N₂H₄): for reduction.

    Alkylating agents: for methylation.

    Halogenating agents: for chlorination.

Major Products::
  • Reduction of the ketone yields an alcohol derivative.
  • Substitution at the chlorine position generates various aryl compounds .

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Potential drug candidates due to its heterocyclic structure.

    Biological Studies: Investigating its interactions with enzymes and receptors.

    Materials Science: As a building block for functional materials.

    Agrochemicals: Pesticides and herbicides.

Mechanism of Action

The compound’s effects likely involve interactions with specific molecular targets. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While there are no direct analogs with the exact structure, related compounds include:

    Benzodiazoles: Similar fused-ring systems.

    Pyrroles: Close relatives with varying substituents.

: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)

Properties

Molecular Formula

C19H17ClN4O

Molecular Weight

352.8 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C19H17ClN4O/c1-11-7-8-12(20)9-15(11)24-10-16(25)17(18(24)21)19-22-13-5-3-4-6-14(13)23(19)2/h3-9,21,25H,10H2,1-2H3

InChI Key

FGQUPKUBZAMOHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3C)O

Origin of Product

United States

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